3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHPKMPWBFJZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512054 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13526-66-4 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reaction Mechanism and Regioselectivity
The reaction proceeds via an SN2 mechanism, where the amino group attacks the α-bromine-bearing carbon, followed by intramolecular cyclization. The chlorine atom at position 6 of the pyridazine ring deactivates the adjacent nitrogen, directing alkylation to the correct site and preventing side reactions. For example, using 3-amino-6-chloropyridazine and 2-bromoacetophenone in acetonitrile with sodium bicarbonate yields the target compound with 82% purity after recrystallization.
Optimization Parameters
-
Solvent Selection : Acetonitrile and DMF are preferred for their high dielectric constants, which stabilize transition states. Ethanol may be used for cost-sensitive applications but reduces yields by 15–20%.
-
Temperature and Time : Optimal conditions range from 80–100°C for 8–12 hours. Prolonged heating (>15 hours) promotes decomposition, while shorter durations (<6 hours) result in incomplete conversion.
-
Molar Ratios : A 1:1.3 molar ratio of 3-amino-6-chloropyridazine to α-bromoketone maximizes yield (Table 1).
Table 1: Yield and Purity Under Varied Conditions
| α-Bromoketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Acetonitrile | 80 | 10 | 77.5 | 98.5 |
| Bromoacetonitrile | DMF | 100 | 8 | 72.3 | 97.8 |
| 2-Bromopropiophenone | Ethanol | 70 | 12 | 65.1 | 95.2 |
Halogenation of Pre-formed Imidazo[1,2-b]pyridazine Derivatives
An alternative strategy involves introducing bromine and chlorine sequentially to a pre-formed imidazo[1,2-b]pyridazine scaffold. This method is advantageous for late-stage functionalization but requires careful control to avoid over-halogenation.
Bromination Techniques
-
Electrophilic Aromatic Substitution : Using bromine (Br₂) in acetic acid at 0–5°C selectively brominates position 3, guided by the electron-withdrawing chlorine at position 6. Yields reach 68% with 1.2 equivalents of Br₂.
-
Metal-Mediated Coupling : Suzuki-Miyaura coupling with bromophenylboronic acids introduces aryl bromides but is less common due to competing side reactions.
Chlorination Methods
Chlorine is typically introduced during the initial pyridazine synthesis. Post-synthetic chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is feasible but risks ring degradation above 60°C.
Optimization of Reaction Conditions and Purification Techniques
Solvent and Base Effects
Purification Protocols
-
Recrystallization : A 1:2 n-hexane:ethyl acetate mixture achieves >98% purity, though it sacrifices 10–15% yield.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers but is less scalable.
Table 2: Comparative Analysis of Purification Methods
| Method | Purity (%) | Yield (%) | Scalability |
|---|---|---|---|
| Recrystallization | 98.5 | 85 | High |
| Column Chromatography | 99.2 | 70 | Low |
| Solvent Extraction | 95.1 | 90 | Moderate |
Industrial-Scale Considerations
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkylamines and arylamines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-b]pyridazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-b]pyridazine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological macromolecules. It is also employed in the design of bioactive molecules and pharmaceuticals .
Medicine: Its derivatives have shown promise in inhibiting cancer cell growth and other therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain protein kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Key Observations :
- Chlorine (Cl) : The chloro substituent facilitates nucleophilic displacement reactions, enabling rapid diversification. However, it may reduce solubility compared to amine or morpholine derivatives .
- Amine groups (e.g., pyrrolidine, piperidine) : These substituents enhance binding to kinase ATP pockets, as seen in Mps1 inhibitors (compound 12 in ). Higher yields (81–96%) are achieved due to efficient SNAr reactions .
- Fluorine (F) : Introduces metabolic stability and electron-withdrawing effects, though synthetic yields are lower (47%) due to competing side reactions .
Modifications at the 3-Position
Key Observations :
- Bromine (Br) : Enables Suzuki or Stille couplings to introduce aryl/heteroaryl groups, critical for optimizing kinase selectivity .
- Trifluoromethoxy phenyl (CF₃O-Ph) : Enhances hydrophobic interactions in kinase binding pockets, as demonstrated in SGI-1776 .
- Fluorophenyl (F-Ph) : Improves potency against IKKβ by 10-fold compared to bromo analogs .
Isomeric and Scaffold Variations
Activité Biologique
3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and data from various studies.
Chemical Structure and Properties
The molecular formula for this compound is CHBrClN. It features a fused bicyclic structure that includes both imidazole and pyridazine rings. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is known to modulate the activity of various enzymes and receptors, influencing critical signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key kinases involved in cell signaling, which can lead to alterations in cellular functions such as proliferation and apoptosis .
- Cell Signaling Modulation : It affects cellular signaling pathways by binding to specific proteins, thereby altering their function and influencing gene expression .
- Anticancer Activity : In preclinical studies, it has demonstrated the ability to induce tumor regression in animal models, showcasing its potential as an anticancer agent .
Anticancer Studies
A series of studies have evaluated the anticancer properties of this compound. Notably:
- IC Values : The compound displayed IC values ranging from 0.004 to 5.91 μM against various kinases .
- Tumor Regression : In vivo studies indicated a 20% regression in tumor growth at a dosage of 50 mg/kg .
Table 1: Summary of Biological Activity Findings
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Multidrug-Resistant Tuberculosis : The compound was assessed for its efficacy against multidrug-resistant strains of tuberculosis, showing promising results in inhibiting bacterial growth by targeting cell wall synthesis pathways .
- Neuroprotection Studies : Other derivatives of imidazo[1,2-b]pyridazine have been investigated for their neuroprotective effects, demonstrating inhibition of acetylcholinesterase activity and potential benefits in neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable properties in terms of absorption and distribution within biological systems:
Q & A
Basic Research Questions
Q. How can the synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine be optimized for higher yields and purity?
- Methodological Answer : The compound is typically synthesized via bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under inert atmosphere (0–50°C). Optimization involves precise stoichiometric control (1.2–1.5 equiv. Br₂), slow addition to minimize side reactions, and post-reaction purification via recrystallization (EtOAc/hexanes) or column chromatography (SiO₂, 5–10% EtOAc/hexanes). Monitoring by TLC (Rf ~0.4 in EtOAc/hexanes 1:3) ensures reaction completion .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Confirm substitution patterns (e.g., δ 7.63 ppm for C-5 proton in CDCl₃) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 232.47) .
- IR Spectroscopy : Identify halogen-related vibrations (C-Br stretch at ~550–600 cm⁻¹) .
- HPLC-PDA : Purity assessment (C18 column, 20% H₂O/MeOH gradient) .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent halogen displacement. Use anhydrous solvents (e.g., DMF, DMSO) for reactions, and avoid prolonged exposure to light or moisture. For air-sensitive intermediates, employ Schlenk-line techniques .
Advanced Research Questions
Q. How can regioselective functionalization at C-3 (bromo) and C-6 (chloro) positions be achieved?
- Methodological Answer :
- C-3 Bromine : Use Pd-catalyzed Suzuki coupling (e.g., aryl boronic acids, 5 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .
- C-6 Chlorine : Employ fluoride-promoted amination (CsF, BnNEt₃Cl, DMSO, 100°C) with amines (e.g., pyrrolidine, morpholine) for 24 h. Yields >80% are achievable .
Q. What is the mechanistic basis for fluoride-promoted amination at C-6?
- Methodological Answer : CsF acts as a mild base, deprotonating the amine to generate a nucleophile. BnNEt₃Cl facilitates chloride displacement via SNAr, with DMSO stabilizing the transition state. Kinetic studies (variable-temperature NMR) show rate enhancement at 100°C due to increased nucleophilicity .
Q. How can structure-activity relationship (SAR) studies be designed for imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with halogens (Br, Cl), methyl, or aryl groups at C-2/C-3 .
- Biological Assays : Test against targets like Mps1/TTK kinase (IC₅₀ determination via ADP-Glo® assay). Computational docking (AutoDock Vina) predicts binding modes .
- Data Analysis : Use similarity indices (e.g., Tanimoto coefficients >0.85) to prioritize analogs .
Q. What catalytic systems enable cross-coupling reactions at C-3 bromine?
- Methodological Answer :
- Suzuki-Miyaura : Pd(OAc)₂/XPhos (2 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 h .
- Buchwald-Hartwig : Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C for aryl aminations .
Q. How does this compound inhibit Mps1/TTK kinase, and how can potency be improved?
- Methodological Answer : The scaffold binds to the ATP pocket via H-bonding (N-1 of pyridazine) and hydrophobic interactions (halogens). To enhance potency:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
